molecular formula C15H20N2O3 B2565560 2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955735-47-4

2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2565560
CAS No.: 955735-47-4
M. Wt: 276.336
InChI Key: SFGCYPBBFNBEON-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound with a complex structure that includes a methoxy group, a propanoyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-methoxyacetamide with 2-propanoyl chloride in the presence of a base such as pyridine. This is followed by the cyclization of the intermediate product with a suitable reagent to form the tetrahydroisoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the propanoyl group can produce a secondary alcohol .

Scientific Research Applications

2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a variety of research applications .

Properties

IUPAC Name

2-methoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-15(19)17-7-6-11-4-5-13(8-12(11)9-17)16-14(18)10-20-2/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGCYPBBFNBEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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